molecular formula C10H8Cl2N2O B1440262 (2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol CAS No. 1193389-00-2

(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol

Cat. No. B1440262
CAS RN: 1193389-00-2
M. Wt: 243.09 g/mol
InChI Key: ANQUTOMYTAUQOJ-UHFFFAOYSA-N
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Description

“(2,4-dichloro-1-phenyl-1H-imidazol-5-yl)methanol” is a chemical compound with the empirical formula C11H10Cl2N2O . It has a molecular weight of 257.12 . It’s part of the imidazole family, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

“this compound” is a solid . Imidazole, the core structure of this compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Crystallography and Structural Analysis : A study by Tessler and Goldberg (2004) characterized the structure of a related compound, 2-butyl-4-chloro-1-[2′-(2H-tetrazol-5-yl)-1,1′-bi­phenyl-4-yl­methyl]-1H-imidazole-5-methanol, revealing detailed insights into its molecular arrangement through intermolecular hydrogen bonding (Tessler & Goldberg, 2004).

  • Synthesis and Chemical Properties : Research by Ohta et al. (1987) explored the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives and their conversion into carbonyl compounds. This study highlighted the potential of such compounds as synthons in organic chemistry (Ohta et al., 1987).

  • Materials Science and Corrosion Inhibition : Costa et al. (2021) investigated the application of imidazole derivatives, including [4-(1H-imidazole-1-yl)-phenyl]methanol, for corrosion inhibition of carbon steel in an acidic medium. The study integrated experimental methods and molecular modelling to understand the efficiency of these compounds in preventing corrosion (Costa et al., 2021).

  • Pharmaceutical Research : A novel compound, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, was synthesized by Gaynor et al. (2023). This compound holds potential as a precursor for the synthesis of biomimetic chelating ligands, indicating its relevance in pharmaceutical and biomedical research (Gaynor et al., 2023).

properties

IUPAC Name

(2,5-dichloro-3-phenylimidazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O/c11-9-8(6-15)14(10(12)13-9)7-4-2-1-3-5-7/h1-5,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQUTOMYTAUQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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